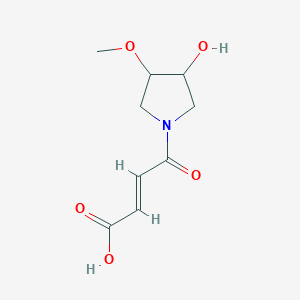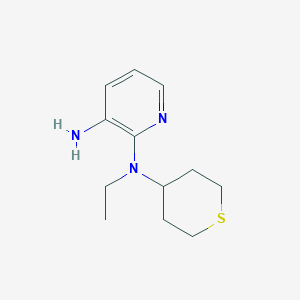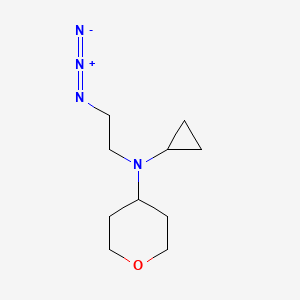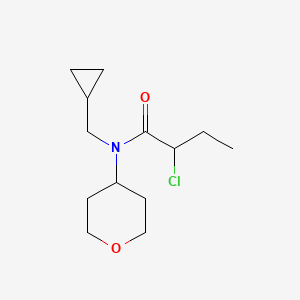![molecular formula C11H15ClN4 B1492941 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2097967-11-6](/img/structure/B1492941.png)
2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
The compound “2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is fused with a pyridazine ring, another type of aromatic heterocycle . The presence of these rings suggests that the compound may have significant chemical reactivity and potential applications in various fields.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3,8-Diazabicyclo [3.2.1]octane (1), 2,5-diazabicyclo [2.2.1]heptane (2), piperazine (3), and homopiperazine (4) derivatives, substituted at one nitrogen atom with the 6-chloro-3-pyridazinyl group while the other nitrogen atom was either unsubstituted or mono- or dimethylated, were synthesized . Another study reported the synthesis of 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone .Scientific Research Applications
Medical Therapeutics
Compounds with pyrrole subunits have been found to have diverse applications in therapeutically active compounds, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more . Given the structural similarity, “2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” could potentially be explored for similar therapeutic uses.
Diabetes Management
There is evidence that certain pyridine derivatives can reduce blood glucose levels and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose . This suggests that our compound of interest might be researched for its efficacy in diabetes management.
Photovoltaic Devices
Diketo-pyrrolo-pyrrole (DPP) derivatives have been used as building blocks in photovoltaic devices . The compound could be investigated for its utility in enhancing the efficiency of solar cells or other photovoltaic systems.
Fluorescence Sensing
Mono-alkylated DPPs have been utilized as one- and two-photon fluorescence sensors . “2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” may serve as a candidate for developing new fluorescence sensors due to its structural features.
Bio-imaging
Two-photon fluorescent dyes with high light and heat stability are valuable for bio-imaging applications . Research could focus on the suitability of this compound as a stable dye for advanced imaging techniques.
Optical Limiting
Compounds with strong two-photon absorption are important for applications requiring optical limiting . The subject compound’s potential for high two-photon absorption could be an area of interest.
Micro-fabrication
The need for materials with strong two-photon excitation fluorescence is critical in 3-D micro-fabrication . This compound’s properties might be harnessed for creating intricate microstructures.
Biological Activity
The pyrrolopyrazine scaffold has been associated with a wide range of biological activities . Investigating “2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” could uncover new biological interactions and activities.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that a related pyrazoline derivative was reported as an effective fluorescent sensor for zinc ions , suggesting potential interactions with metal ions.
Biochemical Pathways
Related compounds, such as pyrazoline derivatives, have been reported to have various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have been reported to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the properties and activities of similar compounds can be influenced by various environmental factors .
properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4/c1-15-4-8-6-16(7-9(8)5-15)11-3-2-10(12)13-14-11/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGZPKPZSOJWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





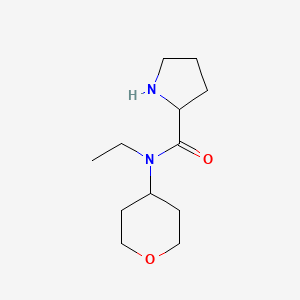

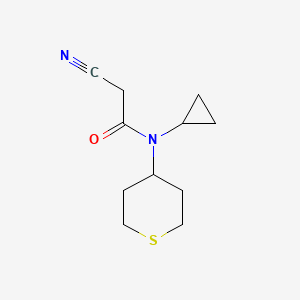
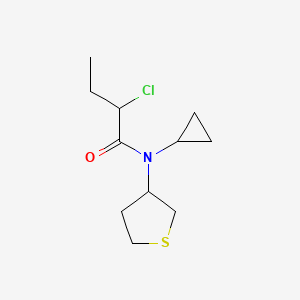
![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)
